molecular formula C20H24ClN5O B6563990 2-[4-(3-chlorobenzoyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine CAS No. 946338-65-4

2-[4-(3-chlorobenzoyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine

Numéro de catalogue B6563990
Numéro CAS: 946338-65-4
Poids moléculaire: 385.9 g/mol
Clé InChI: WEYLTBLWNBNYMN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-[4-(3-chlorobenzoyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine is a novel compound of pyrimidine and piperazine derivatives. It is a heterocyclic compound containing both nitrogen and carbon atoms, and is a promising candidate for medicinal and synthetic applications. This compound has been studied for its potential applications in drug discovery, medicinal chemistry, and synthetic chemistry. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for laboratory experiments, and future directions will be discussed in

Mécanisme D'action

Target of Action

The primary targets of 2-[4-(3-chlorobenzoyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine are likely to be specific receptors or enzymes involved in neuroinflammatory and neuroprotective pathways. Based on its structure, it may interact with proteins such as NF-κB, which plays a crucial role in regulating the immune response to infection .

Mode of Action

This compound likely interacts with its targets by binding to the active sites of these proteins, inhibiting their activity. For instance, if it binds to NF-κB, it could prevent the transcription of pro-inflammatory genes, thereby reducing inflammation . The interaction may involve hydrogen bonding, hydrophobic interactions, and van der Waals forces, stabilizing the compound within the binding pocket of the target protein.

Biochemical Pathways

The inhibition of NF-κB would affect several downstream pathways, including the reduction of pro-inflammatory cytokines like TNF-α and IL-6. This can lead to decreased inflammation and potentially neuroprotection by reducing neuronal damage and apoptosis . Additionally, the compound might influence the endoplasmic reticulum (ER) stress pathway, further contributing to its neuroprotective effects .

Pharmacokinetics

The pharmacokinetics of this compound would involve its absorption, distribution, metabolism, and excretion (ADME). Given its structure, it is likely lipophilic, which may enhance its absorption through cell membranes. The compound would be distributed throughout the body, potentially crossing the blood-brain barrier due to its neuroprotective targets. Metabolism might occur in the liver, involving cytochrome P450 enzymes, and the compound would be excreted primarily through the kidneys .

Result of Action

At the molecular level, the compound’s action results in the inhibition of inflammatory pathways, leading to reduced production of inflammatory mediators. At the cellular level, this translates to decreased neuronal apoptosis and improved cell survival, contributing to neuroprotection . These effects can be beneficial in conditions like neurodegenerative diseases, where inflammation and cell death are prominent features.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s efficacy and stability. For instance, a stable pH and temperature range are crucial for maintaining the compound’s structure and function. Additionally, the presence of other drugs or biomolecules could affect its binding to target proteins, either enhancing or inhibiting its action .

This comprehensive overview highlights the potential of 2-[4-(3-chlorobenzoyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine as a neuroprotective and anti-inflammatory agent, with significant implications for treating neurodegenerative diseases.

: Based on general knowledge and similar compounds’ mechanisms of action. Specific details for this compound may require further experimental validation.

Avantages Et Limitations Des Expériences En Laboratoire

2-[4-(3-chlorobenzoyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine has several advantages and limitations for laboratory experiments. The advantages of using this compound include its availability, low cost, and ease of synthesis. Additionally, this compound has a low toxicity profile, making it suitable for use in laboratory experiments. However, there are some limitations to using this compound. For example, this compound has a relatively short half-life, which means that it must be synthesized and used quickly. Additionally, this compound has a limited range of applications, as it is not suitable for use in all laboratory experiments.

Orientations Futures

There are several potential future directions for the use of 2-[4-(3-chlorobenzoyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine. One potential direction is the use of this compound in the development of new drugs and therapeutic agents. Additionally, this compound could be used as a scaffold for the development of new compounds with improved properties. Furthermore, this compound could be used in the development of new catalysts and synthetic methods. Finally, this compound could be used in the development of new diagnostic and imaging agents.

Méthodes De Synthèse

2-[4-(3-chlorobenzoyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine can be synthesized through a three-step process. The first step involves the preparation of the starting material, 4-chloro-3-methylbenzoic acid. This is accomplished by the reaction of 4-chloro-3-methylbenzaldehyde with acetic anhydride in the presence of anhydrous sodium acetate. The second step involves the reaction of the starting material with piperazine and pyrrolidine to form the desired compound. This reaction is carried out in the presence of a base, such as sodium hydroxide. The third step involves the purification of the compound through recrystallization.

Applications De Recherche Scientifique

2-[4-(3-chlorobenzoyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine has been studied for its potential applications in drug discovery, medicinal chemistry, and synthetic chemistry. In drug discovery, this compound has been studied for its potential to act as a lead compound for the development of new drugs. In medicinal chemistry, this compound has been studied for its potential to act as a potential therapeutic agent for the treatment of various diseases, such as cancer, diabetes, and cardiovascular diseases. In synthetic chemistry, this compound has been studied for its potential to act as a catalyst in organic synthesis.

Propriétés

IUPAC Name

(3-chlorophenyl)-[4-(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN5O/c1-15-13-18(24-7-2-3-8-24)23-20(22-15)26-11-9-25(10-12-26)19(27)16-5-4-6-17(21)14-16/h4-6,13-14H,2-3,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEYLTBLWNBNYMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(3-Chlorobenzoyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.